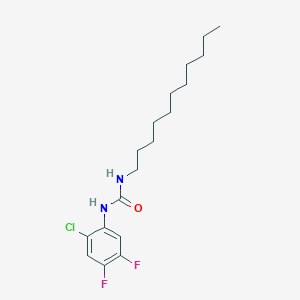![molecular formula C22H19Br2NO2 B15018703 3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one is an organic compound characterized by the presence of bromine atoms and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The amino group is introduced via a nucleophilic substitution reaction, where aniline or a substituted aniline reacts with the brominated intermediate.
Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction, using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the bromine atoms to hydrogen.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or de-brominated products.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonic materials.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromophenyl)-3-[(4-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
- 3-(4-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
- 3-(3-Bromophenyl)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
Uniqueness
The unique combination of bromine atoms and a methoxy group in 3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one distinguishes it from similar compounds. This specific arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H19Br2NO2 |
|---|---|
Peso molecular |
489.2 g/mol |
Nombre IUPAC |
3-(3-bromoanilino)-3-(3-bromophenyl)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H19Br2NO2/c1-27-20-10-8-15(9-11-20)22(26)14-21(16-4-2-5-17(23)12-16)25-19-7-3-6-18(24)13-19/h2-13,21,25H,14H2,1H3 |
Clave InChI |
YOUINDNXKCTMBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)Br)NC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B15018633.png)
![2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15018639.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B15018646.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15018661.png)
![N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B15018663.png)
![3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B15018667.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15018670.png)
![N-[2-(octadecylsulfanyl)ethyl]hexadecanamide](/img/structure/B15018683.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15018686.png)

![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
![1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15018725.png)

